Mutant‑Form Potency: JH‑II‑127 vs. GNE7915 and MLi‑2
In a direct biochemical comparison using recombinant LRRK2 kinase domains, JH‑II‑127 exhibits nanomolar potency against wild‑type LRRK2 (IC₅₀ = 6 nM) and retains excellent activity against the G2019S mutant (IC₅₀ = 2 nM) and the A2016T mutant (IC₅₀ = 48 nM) [REFS‑1]. In contrast, the clinical candidate GNE7915 loses >400‑fold potency against the A2016T mutant (IC₅₀ = 466 nM) despite its high wild‑type potency (IC₅₀ = 1 nM), while the highly potent inhibitor MLi‑2 (IC₅₀ = 0.76 nM) lacks published data on its activity against the A2016T mutant, creating a critical gap for researchers studying this polymorphic variant [REFS‑2][REFS‑3].
| Evidence Dimension | In vitro inhibitory potency (IC₅₀) against LRRK2 variants |
|---|---|
| Target Compound Data | WT LRRK2: 6 nM; G2019S: 2 nM; A2016T: 48 nM |
| Comparator Or Baseline | GNE7915: WT 1 nM, G2019S 0.3 nM, A2016T 466 nM; MLi‑2: WT 0.76 nM, A2016T not reported |
| Quantified Difference | JH‑II‑127 exhibits 9.7‑fold higher potency than GNE7915 against A2016T mutant (48 nM vs. 466 nM); provides defined A2016T activity absent for MLi‑2 |
| Conditions | Recombinant GST‑LRRK2 kinase domain assay with 20 μM Nictide substrate and 100 μM ATP; results are mean ± SD from triplicate experiments |
Why This Matters
The A2016T LRRK2 polymorphism is common in certain populations and may influence inhibitor response—JH‑II‑127’s documented activity against this variant ensures experimental consistency across diverse genetic backgrounds.
- [1] Hatcher JM, Zhang J, Choi HG, Ito G, Alessi DR, Gray NS. Discovery of a Pyrrolopyrimidine (JH‑II‑127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor. ACS Med Chem Lett. 2015;6(5):584–589. Table 1. PMID: 26005538. View Source
- [2] Estrada AA, Chan BK, Baker‑Glenn C, et al. Discovery of highly potent, selective, and brain‑penetrant aminopyrazole leucine‑rich repeat kinase 2 (LRRK2) small molecule inhibitors. J Med Chem. 2014;57(3):921‑36. PMID: 24354345. View Source
- [3] Fell MJ, Mirescu C, Basu K, et al. MLi‑2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. J Pharmacol Exp Ther. 2015;355(3):397‑409. PMID: 26384744. View Source
